Cortexolone

Catalog No.
S003158
CAS No.
152-58-9
M.F
C21H30O4
M. Wt
346.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cortexolone

CAS Number

152-58-9

Product Name

Cortexolone

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1

InChI Key

WHBHBVVOGNECLV-OBQKJFGGSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C

Synonyms

11 Deoxycortisol, 11 Desoxycortisol, 11 Desoxycortisone, 11-Deoxycortisol, 11-Desoxycortisol, 11-Desoxycortisone, Cortexolone, Cortodoxone, Reichstein Substance S, Reichstein's Substance S, Reichsteins Substance S, Substance S, Reichstein's

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C

Description

The exact mass of the compound Cortexolone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18317. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - 17-Hydroxycorticosteroids. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

What is Cortexolone?

Cortexolone, also known as 11β-hydroxyprogesterone (11β-OHP), is a naturally occurring steroid hormone. It is produced in the adrenal glands and serves as an intermediate step in the biosynthesis of cortisol, the primary stress hormone in humans [].

Scientific Research on Cortexolone

While cortisol is the more well-studied hormone, cortexolone has emerged as a potential target for scientific research due to its unique properties:

  • Neuroprotective effects

    Studies in animals suggest cortexolone may have neuroprotective properties. Research has shown it can improve memory and cognitive function in animal models of Alzheimer's disease [].

  • Metabolic regulation

    Cortexolone may play a role in regulating metabolism. Studies have found that cortexolone levels are altered in individuals with obesity and type 2 diabetes, suggesting a potential link between the hormone and metabolic health [].

  • Stress response

    The role of cortexolone in the stress response is still under investigation. Some studies suggest it may have anxiolytic (anxiety-reducing) effects, while others haven't found a significant impact [, ].

Future Directions

Research on cortexolone is ongoing, with scientists investigating its potential therapeutic applications in various conditions, including:

  • Alzheimer's disease and other neurodegenerative disorders
  • Metabolic disorders like obesity and type 2 diabetes
  • Anxiety and stress-related disorders

Physical Description

Solid

XLogP3

2.5

LogP

3.08 (LogP)
3.08

Melting Point

215.0 °C
215°C

UNII

WDT5SLP0HQ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cortodoxone is a glucocorticoid that is an intermediate in the biosynthesis of cortisol in the adrenal gland.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

152-58-9

Wikipedia

17-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Modify: 2023-09-13
1. Rosette C, Agan FJ, Rosette N, Mazzetti A, Moro L, Gerloni M. The dual androgen receptor and glucocorticoid receptor antagonist CB-03-10 as potential treatment for tumors that have acquired GR-mediated resistance to AR blockade. Mol Cancer Ther. 2020 Aug 26:molcanther.1137.2019. doi: 10.1158/1535-7163.MCT-19-1137. Epub ahead of print. PMID: 32847976.

2. Close DA, Yun SS, McCormick SD, Wildbill AJ, Li W. 11-deoxycortisol is a corticosteroid hormone in the lamprey. Proc Natl Acad Sci U S A. 2010 Aug 3;107(31):13942-7. doi: 10.1073/pnas.0914026107. Epub 2010 Jul 19. PMID: 20643930; PMCID: PMC2922276.

3. Zöllner A, Kagawa N, Waterman MR, Nonaka Y, Takio K, Shiro Y, Hannemann F, Bernhardt R. Purification and functional characterization of human 11beta hydroxylase expressed in Escherichia coli. FEBS J. 2008 Feb;275(4):799-810. doi: 10.1111/j.1742-4658.2008.06253.x. Epub 2008 Jan 22. PMID: 18215163.

4. Manosroi J, Chisti Y, Manosroi A. Biotransformation of cortexolone to hydrocortisone by molds using a rapid color development assay. Prikl Biokhim Mikrobiol. 2006 Sep-Oct;42(5):547-51. PMID: 17066954.

5. Wudy SA, Hartmann M, Homoki J. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids. 2002 Sep;67(10):851-7. doi: 10.1016/s0039-128x(02)00052-1. PMID: 12231120.

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